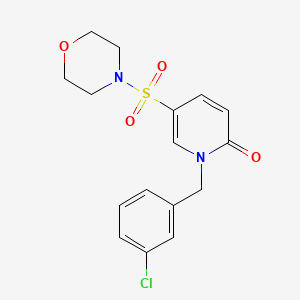![molecular formula C11H6F3NO3 B2380973 4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid CAS No. 2248354-05-2](/img/structure/B2380973.png)
4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid is a chemical compound that features a unique combination of difluoromethyl and oxazole groups attached to a fluorobenzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative, with a suitable reagent like phosphorus oxychloride.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions. This can be achieved using reagents like difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.
Attachment to the Fluorobenzoic Acid Core: The final step involves coupling the difluoromethylated oxazole with a fluorobenzoic acid derivative. This can be done using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the fluorobenzoic acid core, potentially yielding reduced derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Reduced oxazole derivatives, reduced fluorobenzoic acids.
Substitution: Functionalized derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides due to its unique chemical properties.
Material Science: The compound’s structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in medicinal chemistry for the development of enzyme inhibitors as therapeutic agents.
Receptor Modulation: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and a carboxylic acid moiety but differs in the heterocyclic ring structure.
Difluoromethylated Pyrrole Derivatives: These compounds also feature the difluoromethyl group but have a pyrrole ring instead of an oxazole ring.
Uniqueness
4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid is unique due to the combination of its difluoromethyl group, oxazole ring, and fluorobenzoic acid core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
4-[4-(difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-7-3-5(11(16)17)1-2-6(7)10-15-8(4-18-10)9(13)14/h1-4,9H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCLCYCHSOLYKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=NC(=CO2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2380901.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide](/img/structure/B2380902.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide](/img/structure/B2380904.png)
![2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2380906.png)

![N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2380909.png)
![ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2380910.png)
